

# An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Hydroxychalcone

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## Compound of Interest

Compound Name: 2-Hydroxychalcone

Cat. No.: B1664081

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## Introduction

**2-Hydroxychalcone**, a member of the chalcone family of compounds, is a naturally occurring flavonoid precursor characterized by an open-chain structure with two aromatic rings linked by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system. The presence of a hydroxyl group at the ortho-position of one of the aromatic rings imparts unique chemical and biological properties to the molecule. This technical guide provides a comprehensive overview of the fundamental chemical properties of **2-hydroxychalcone**, detailed experimental protocols for its synthesis and purification, and an exploration of its interactions with key signaling pathways, making it a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

## Core Chemical and Physical Properties

The fundamental physicochemical properties of **2-hydroxychalcone** are summarized in the table below, providing a quick reference for laboratory applications.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	224.25 g/mol	[1][2]
Appearance	Yellow, crystalline powder or needles	[1]
Melting Point	144-150 °C	[1]
Boiling Point (Predicted)	396.3 ± 34.0 °C at 760 mmHg	[1]
Density (Predicted)	1.191 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	9.26 ± 0.35	[1]

## Solubility Profile

The solubility of **2-hydroxychalcone** is a critical parameter for its formulation and biological testing. While it is generally soluble in many organic solvents, its aqueous solubility is limited.

Solvent	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	125 mg/mL (557.41 mM)	[3]
Ethanol	Soluble	[4]
Methanol	Soluble	[5]
Acetone	Soluble	[6]
Chloroform	Soluble	[6]
Water	Insoluble	[7]

## Spectroscopic Data

The structural elucidation of **2-hydroxychalcone** is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Technique	Wavelength/Chemical Shift/Frequency	Assignment	Reference(s)
UV-Vis Spectroscopy	$\lambda_{\text{max}} \approx 292 \text{ nm}$ and $362 \text{ nm}$ (in Ethanol)	$\pi$ - $\pi^*$ transition of the conjugated system and $n$ - $\pi^*$ transition of the carbonyl group, respectively.	[6]
Infrared (IR) Spectroscopy	$\sim 3460\text{-}3520 \text{ cm}^{-1}$	O-H stretching	[7]
$\sim 1641\text{-}1652 \text{ cm}^{-1}$	C=O stretching (carbonyl group)	[7]	
$\sim 1583\text{-}1612 \text{ cm}^{-1}$	C=C stretching (aromatic)	[7]	
$\sim 1462\text{-}1505 \text{ cm}^{-1}$	C=C stretching (olefinic)	[7]	
$^1\text{H}$ NMR Spectroscopy (in $\text{CDCl}_3$ )	$\delta \sim 12.78 \text{ ppm}$ (s, 1H)	Phenolic -OH	[8]
$\delta \sim 7.9 \text{ ppm}$ (d, 1H)	H- $\alpha$ (vinylic proton)	[8]	
$\delta \sim 7.6 \text{ ppm}$ (d, 1H)	H- $\beta$ (vinylic proton)	[8]	
$\delta \sim 6.9\text{-}8.0 \text{ ppm}$ (m)	Aromatic protons	[8]	
$^{13}\text{C}$ NMR Spectroscopy	$\delta \sim 193.7 \text{ ppm}$	C=O (carbonyl carbon)	[9]
$\delta \sim 163.6 \text{ ppm}$	C-OH (phenolic carbon)	[9]	
$\delta \sim 118\text{-}145 \text{ ppm}$	Aromatic and vinylic carbons	[9]	

## Experimental Protocols

## Synthesis of 2-Hydroxychalcone via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of **2-hydroxychalcone** is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of a base.<sup>[5]</sup>

Materials:

- 2-Hydroxyacetophenone
- Benzaldehyde
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol or Isopropyl alcohol
- Hydrochloric acid (HCl), dilute
- Distilled water
- Magnetic stirrer and stir bar
- Round bottom flask
- Reflux condenser (optional, for heated reactions)
- Beakers
- Buchner funnel and filter paper
- Ice bath

Procedure:

- In a round bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in ethanol or isopropyl alcohol.

- Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.
- Slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise to the mixture while stirring vigorously. The reaction mixture will typically turn a deep color.
- Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For some variations of the protocol, gentle heating under reflux may be employed to increase the reaction rate.[4]
- After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
- Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic. This will cause the **2-hydroxychalcone** to precipitate out of the solution as a yellow solid.
- Collect the crude product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with cold distilled water to remove any inorganic impurities.
- Dry the crude product in a desiccator or a vacuum oven at a low temperature.

## Purification by Recrystallization

The crude **2-hydroxychalcone** can be purified by recrystallization to obtain a product of high purity.

Materials:

- Crude **2-hydroxychalcone**
- Ethanol or a mixture of hexane and ethyl acetate
- Erlenmeyer flask
- Hot plate
- Beakers
- Buchner funnel and filter paper

- Ice bath

Procedure:

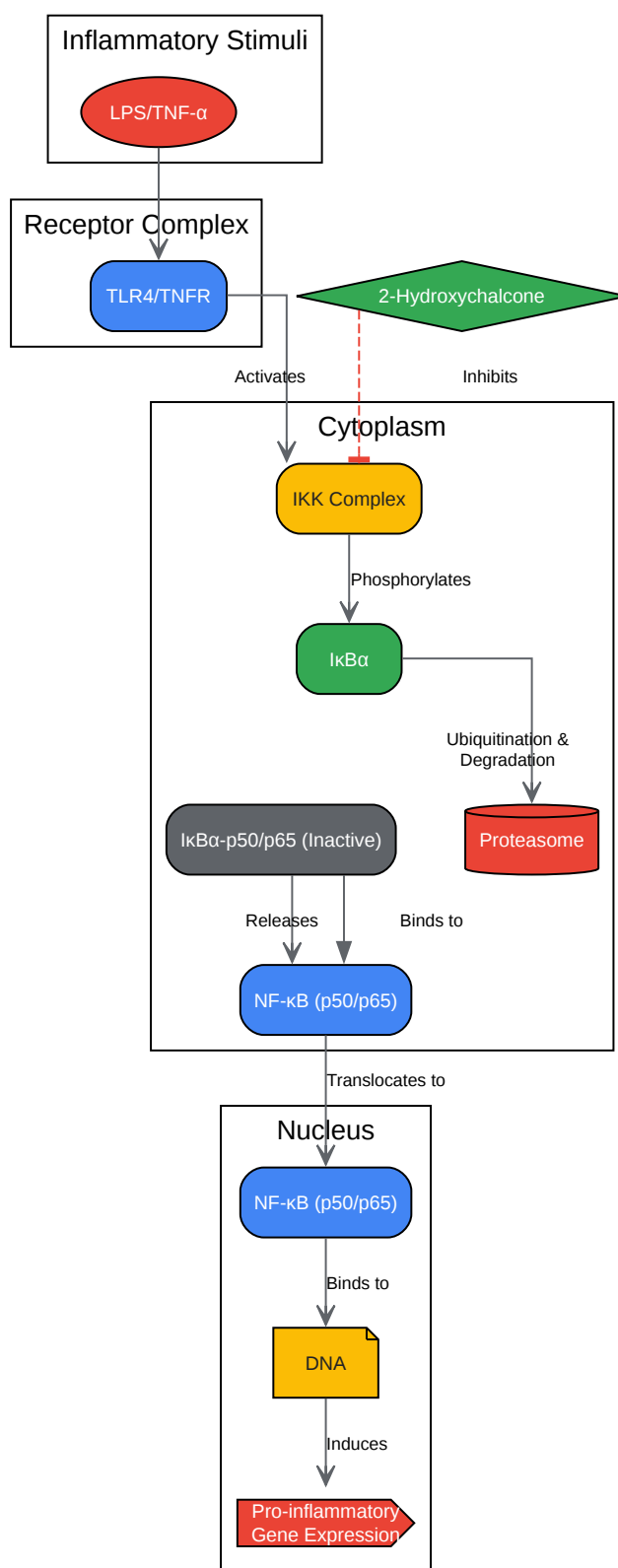
- Place the crude **2-hydroxychalcone** in an Erlenmeyer flask.
- Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.
- Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
- As the solution cools, pure crystals of **2-hydroxychalcone** will start to form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals to obtain pure **2-hydroxychalcone**.

## Signaling Pathway Interactions

**2-Hydroxychalcone** and its derivatives have been shown to exert their biological effects, particularly their anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.

## Inhibition of the NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. Aberrant activation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. **2-Hydroxychalcone** has been demonstrated to inhibit the NF- $\kappa$ B pathway.[\[3\]](#)



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Caption: Inhibition of the NF-κB signaling pathway by **2-Hydroxychalcone**.

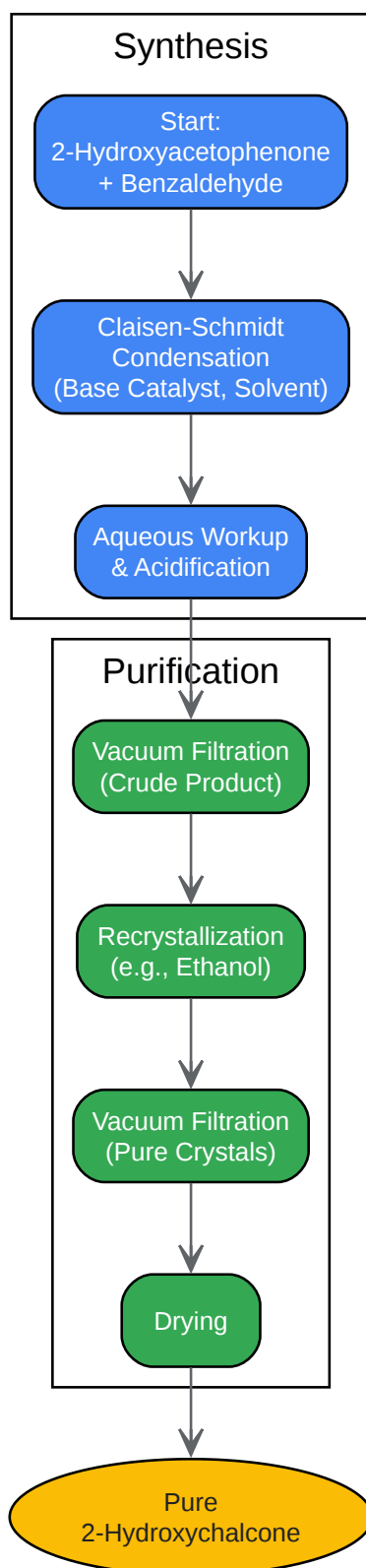
## Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. **2-Hydroxychalcone** derivatives have been shown to selectively inhibit the activity of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **2-hydroxychalcone**.





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Caption: General workflow for the synthesis and purification of **2-Hydroxychalcone**.

## Conclusion

**2-Hydroxychalcone** is a versatile molecule with a rich chemical profile and significant biological potential. This technical guide has provided a detailed summary of its core chemical properties, spectroscopic data, and a practical, step-by-step protocol for its synthesis and purification. Furthermore, the elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF- $\kappa$ B and COX-2, highlights its promise as a lead compound in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this important class of compounds.

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